molecular formula C9H13NO B595518 1-(2-Amino-3-methylphenyl)ethanol CAS No. 196611-19-5

1-(2-Amino-3-methylphenyl)ethanol

Cat. No.: B595518
CAS No.: 196611-19-5
M. Wt: 151.209
InChI Key: RNQMERCPVXXHIB-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylphenyl)ethanol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitro-3-methylphenyl)ethanone using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches. For instance, the use of biocatalysts like Saccharomyces cerevisiae in natural deep eutectic solvents has been explored to achieve high enantioselectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 1-(2-Amino-3-methylphenyl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the halogenating agent used.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-(2-Amino-3-methylphenyl)ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMERCPVXXHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017839
Record name 1-(2-amino-3-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196611-19-5
Record name 1-(2-amino-3-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-3-methylphenyl)ethan-1-ol
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